molecular formula C14H25ClN2O6S2 B14520831 Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate CAS No. 62833-49-2

Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate

Cat. No.: B14520831
CAS No.: 62833-49-2
M. Wt: 416.9 g/mol
InChI Key: XLJWQFCOKLFROZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core with a chloro, diethylaminoethyl, and methoxy substituent, along with a monomethanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-(2-(diethylamino)ethyl)amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate has numerous scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to sensitize tissues to the action of acetylcholine, enhancing gastrointestinal motility. It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter, and accelerates gastric emptying and intestinal transit .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 5-chloro-N-(2-(diethylamino)ethyl)-2-methoxy-, monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62833-49-2

Molecular Formula

C14H25ClN2O6S2

Molecular Weight

416.9 g/mol

IUPAC Name

5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide;methanesulfonic acid

InChI

InChI=1S/C13H21ClN2O3S.CH4O3S/c1-4-16(5-2)9-8-15-20(17,18)13-10-11(14)6-7-12(13)19-3;1-5(2,3)4/h6-7,10,15H,4-5,8-9H2,1-3H3;1H3,(H,2,3,4)

InChI Key

XLJWQFCOKLFROZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC.CS(=O)(=O)O

Origin of Product

United States

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